



# BRL-42715: Application in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRL-42715 |           |
| Cat. No.:            | B1260786  | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent and novel beta-lactamase inhibitor.[1][2] It demonstrates broad-spectrum activity against a wide range of bacterial beta-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Gram-positive and Gram-negative bacteria.[1][2][3] These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics. BRL-42715 acts as an irreversible inhibitor, effectively restoring the efficacy of beta-lactam antibiotics against resistant strains.[4] This document provides detailed application notes and protocols for the use of BRL-42715 in antimicrobial susceptibility testing (AST).

## **Mechanism of Action**

**BRL-42715** is a powerful inhibitor of serine-based  $\beta$ -lactamases, which include Class A, C, and D enzymes.[5] Its mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to form a seven-membered thiazepine ring, leading to the irreversible inactivation of the  $\beta$ -lactamase enzyme.[6] This potent inhibitory action protects  $\beta$ -lactam antibiotics from hydrolysis, allowing them to exert their antibacterial effect on the bacterial cell wall synthesis machinery. Unlike some other inhibitors, **BRL-42715** is not significantly hydrolyzed by Class B metallo- $\beta$ -lactamases.[7][8]



digraph "BRL\_42715\_Mechanism\_of\_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

subgraph "cluster\_EnzymeInteraction" { label="β-Lactamase Inhibition Pathway"; bgcolor="#FFFFFF"; "BRL\_42715" [label="BRL-42715", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Beta\_Lactamase" [label="Active Serine\nβ-Lactamase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl\_Enzyme" [label="Acyl-Enzyme\nIntermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Rearrangement" [label="Rearrangement", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thiazepine\_Ring" [label="Stable Seven-Membered\nThiazepine Ring", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inactive\_Enzyme" [label="Inactive\nβ-Lactamase", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

**Figure 1:** Simplified signaling pathway of **BRL-42715** mediated  $\beta$ -lactamase inhibition.

# **Applications in Susceptibility Testing**

**BRL-42715** is primarily utilized in AST to assess its ability to potentiate the activity of  $\beta$ -lactam antibiotics against resistant bacterial isolates. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of a  $\beta$ -lactam antibiotic in the presence and absence of a fixed concentration of **BRL-42715**. A significant reduction in the MIC of the antibiotic in the presence of **BRL-42715** indicates that the resistance mechanism is mediated by a susceptible  $\beta$ -lactamase.

# **Quantitative Data Summary**

The following tables summarize the potentiation effect of **BRL-42715** in combination with amoxicillin against various  $\beta$ -lactamase-producing bacteria.

Table 1: In Vitro Activity of Amoxicillin in Combination with **BRL-42715** and Clavulanic Acid against β-Lactamase-Producing Enterobacteriaceae (n=412)[1][2]



| Compound                      | Concentration (µg/mL) | Amoxicillin MIC50 (μg/mL) |
|-------------------------------|-----------------------|---------------------------|
| Amoxicillin alone             | -                     | >128                      |
| Amoxicillin + BRL-42715       | 1                     | 2                         |
| Amoxicillin + Clavulanic Acid | 5                     | 8                         |

Table 2: Activity of Amoxicillin in Combination with **BRL-42715** against Cefotaxime-Susceptible and -Resistant Citrobacter and Enterobacter Strains[1][2]

| Bacterial Group               | Amoxicillin MIC50 (μg/mL) | Amoxicillin + BRL-42715 (1<br>µg/mL) MIC50 (µg/mL) |
|-------------------------------|---------------------------|----------------------------------------------------|
| Cefotaxime-Susceptible (n=48) | >128                      | 2                                                  |
| Cefotaxime-Resistant (n=25)   | >128                      | 8                                                  |

Table 3: Potentiation of Amoxicillin Activity by BRL-42715 against Various Resistant Bacteria[3]

| Bacterial Genera                          | Amoxicillin MIC Range<br>(μg/mL) | Amoxicillin + BRL-42715<br>(1.0-5.0 μg/mL) MIC Range<br>(μg/mL) |
|-------------------------------------------|----------------------------------|-----------------------------------------------------------------|
| Klebsiella                                | >32                              | ≤8.0                                                            |
| Enterobacter                              | >32                              | ≤8.0                                                            |
| Citrobacter                               | >32                              | ≤8.0                                                            |
| Morganella                                | >32                              | ≤8.0                                                            |
| Serratia                                  | >32                              | ≤8.0                                                            |
| Acinetobacter                             | >32                              | ≤8.0                                                            |
| Aeromonas                                 | >32                              | ≤8.0                                                            |
| Methicillin-Susceptible S. aureus (n=104) | 8 - >32                          | ≤0.06                                                           |



## **Experimental Protocols**

The following are generalized protocols for performing antimicrobial susceptibility testing with **BRL-42715**. These should be adapted based on the specific laboratory standards (e.g., CLSI, EUCAST) and the bacterial species being tested.[9]

## **Protocol 1: Broth Microdilution MIC Assay**

This method is used to determine the MIC of a  $\beta$ -lactam antibiotic in combination with a fixed concentration of **BRL-42715**.

#### Materials:

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- β-lactam antibiotic stock solution
- BRL-42715 stock solution
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Sterile diluents (e.g., sterile water, saline)

#### Procedure:

- Preparation of **BRL-42715** Working Solution: Prepare a working solution of **BRL-42715** in CAMHB at twice the desired final fixed concentration (e.g., for a final concentration of 1 μg/mL, prepare a 2 μg/mL working solution).
- Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB containing BRL-42715 at the desired fixed concentration. For example, to test antibiotic concentrations from 128 to 0.25 µg/mL, prepare dilutions in tubes or a separate microtiter plate.
- Inoculation of Microtiter Plate:



- $\circ$  Dispense 50  $\mu$ L of the appropriate antibiotic/**BRL-42715** solution into each well of the 96-well plate.
- Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.
- Add 50 μL of the diluted bacterial inoculum to each well.
- Controls:
  - Growth Control: Well containing CAMHB and bacterial inoculum only.
  - Sterility Control: Well containing CAMHB only.
  - BRL-42715 Control: Well containing CAMHB, BRL-42715 at the fixed concentration, and bacterial inoculum.
- Incubation: Incubate the microtiter plate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

digraph "Broth\_Microdilution\_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare\_BRL" [label="Prepare BRL-42715\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare\_Abx" [label="Prepare Serial Dilutions\nof β-Lactam Antibiotic\nwith BRL-42715", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dispense\_Plate" [label="Dispense Antibiotic/BRL-42715\nSolutions into 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; "Prepare\_Inoculum" [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculate" [label="Inoculate Wells", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate Plate\n(35±2°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Read\_MIC" [label="Read MIC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];



```
"Start" -> "Prepare_BRL"; "Prepare_BRL" -> "Prepare_Abx"; "Prepare_Abx" -> "Dispense_Plate"; "Prepare_Inoculum" -> "Inoculate"; "Dispense_Plate" -> "Inoculate"; "Inoculate" -> "Read_MIC"; "Read_MIC" -> "End"; }
```

Figure 2: Experimental workflow for the broth microdilution MIC assay with BRL-42715.

## **Protocol 2: Agar Dilution MIC Assay**

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

#### Materials:

- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- β-lactam antibiotic stock solution
- BRL-42715 stock solution
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
- Inoculum replicating apparatus

#### Procedure:

- Preparation of Agar Plates:
  - Prepare molten MHA and cool to 45-50°C.
  - For each desired final concentration of the antibiotic, add the appropriate volume of the β-lactam antibiotic and BRL-42715 (at a fixed concentration) to a separate aliquot of molten agar.
  - Pour the agar into sterile petri dishes and allow to solidify.
- Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum of approximately 10<sup>4</sup> CFU per spot.



- Inoculation: Using an inoculum replicating apparatus, spot the prepared bacterial inocula onto the surface of the agar plates.
- Controls:
  - Growth Control: An agar plate containing no antibiotic or BRL-42715.
  - Sterility Control: An uninoculated agar plate.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the growth
  of the organism (no more than one or two colonies per spot).

# **Logical Relationships in Susceptibility Testing**

The interpretation of susceptibility testing results with **BRL-42715** follows a clear logical pathway to determine the role of  $\beta$ -lactamase in antibiotic resistance.

digraph "Susceptibility\_Testing\_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Bacterial Isolate\nwith  $\beta$ -Lactam Resistance", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Test\_MIC" [label="Determine MIC of  $\beta$ -Lactam\nAlone and with BRL-42715", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "MIC\_Reduced" [label="Significant MIC Reduction?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conclusion\_BL" [label="Conclusion:\nResistance is likely due to\n $\beta$ -Lactamase Production", fillcolor="#EA4335", fontcolor="#FFFFF"]; "Conclusion\_Other" [label="Conclusion:\nResistance is likely due to\nother mechanisms (e.g., PBP modification,\nefflux pumps, porin loss)", fillcolor="#5F6368", fontcolor="#FFFFF"];

"Start" -> "Test\_MIC"; "Test\_MIC" -> "MIC\_Reduced"; "MIC\_Reduced" -> "Conclusion\_BL" [label="Yes"]; "MIC\_Reduced" -> "Conclusion\_Other" [label="No"]; }

Figure 3: Logical relationship for interpreting susceptibility test results with BRL-42715.



## Conclusion

**BRL-42715** is a highly effective  $\beta$ -lactamase inhibitor that can be a valuable tool in antimicrobial susceptibility testing. Its use allows for the identification of  $\beta$ -lactamase-mediated resistance and provides crucial data for the potential clinical application of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination therapies. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of beta-lactamase from Shigella flexneri UCSF-129 by BRL 42715, a potent inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs. Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. woah.org [woah.org]
- To cite this document: BenchChem. [BRL-42715: Application in Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1260786#brl-42715-application-in-susceptibility-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com